![molecular formula C19H20N2O B2388700 3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one CAS No. 338414-83-8](/img/structure/B2388700.png)
3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one (hereafter referred to as DMPI) is a synthetic compound of the indole family of compounds. It is a highly versatile molecule with a wide range of applications in the scientific research field. DMPI has been used in various studies as a tool to investigate the biochemical and physiological effects of compounds on living cells and organisms.
Applications De Recherche Scientifique
Synthesis and Characterization
Research in synthetic chemistry has led to the development of novel compounds with unique structural features. For instance, the one-pot synthesis technique has been employed to create symmetric dialkyl 2,5-bis((2,6-dimethylphenyl)imino)-2,5-dihydrofuran-3,4-dicarboxylate derivatives, showcasing high bond-forming efficiency, straightforward operation, and high yield (Maghsoodlou et al., 2014). Similarly, novel synthesis approaches have been explored for creating imine derivatives, which are crucial for various applications, including luminescence sensing and catalysis (Shi et al., 2015).
Material Science and Optoelectronics
In material science, the synthesis of new compounds has facilitated the development of materials with promising optoelectronic properties. For example, trinuclear Copper(II) complexes with Biphenol-Based dinucleating ligands have been synthesized, characterized by their magnetic properties, and analyzed for their potential applications in electronic devices (Filkale et al., 2020). Another study focused on the photochemistry of carbon–nitrogen double bond compounds, contributing to our understanding of their behavior under light exposure, which is vital for designing light-responsive materials (Pratt & Abdul-Majid, 1987).
Catalysis and Reactivity
Titanium(IV) complexes with dimethylamido ligands have been identified as efficient catalysts for alkyne hydroamination, leading to new methodologies for synthesizing a wide range of nitrogen-containing compounds. These findings are critical for the development of new synthetic routes in organic chemistry (Odom, 2005).
Bioactivity and Computational Studies
The synthesis and structural characterization of imine derivatives, combined with computational studies, have revealed insights into their molecular structures, optoelectronic properties, and potential bioactivity. Such studies are instrumental in identifying new compounds for further biological and pharmacological research (Ashfaq et al., 2022).
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)imino-1-propan-2-ylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12(2)21-17-8-6-5-7-16(17)18(19(21)22)20-15-10-13(3)9-14(4)11-15/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDNZCYUGMCORO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2C3=CC=CC=C3N(C2=O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

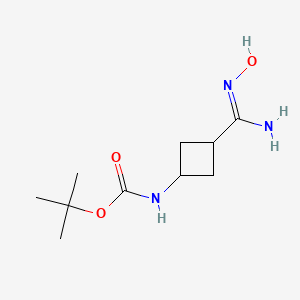

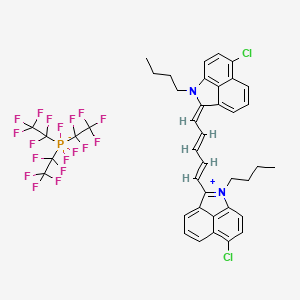
![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)
![3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2388623.png)
![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)
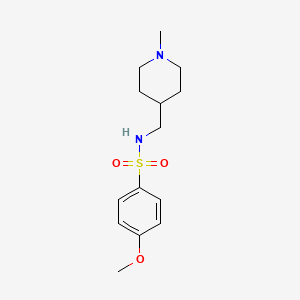


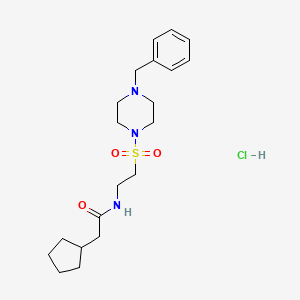
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2388635.png)

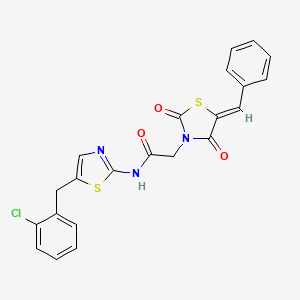
![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)